2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate
Description
Chemical Identity and Molecular Classification
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate represents a complex organosilicon compound that belongs to the carbamate class of chemical substances. The compound possesses the molecular formula C13H22BrN3O2Si and exhibits a molecular weight of 360.32 grams per mole. This molecular composition reflects the intricate combination of multiple functional groups, including a trimethylsilyl moiety, a brominated pyrimidine ring system, and a carbamate linkage that collectively define its chemical behavior and synthetic utility.
The compound is registered under the Chemical Abstracts Service number 1364719-02-7, which serves as its unique chemical identifier in scientific databases and literature. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, formally designating the compound as 2-trimethylsilylethyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate. This nomenclature precisely describes the structural arrangement, beginning with the trimethylsilylethyl protecting group attached to the carbamate oxygen, followed by the substituted pyrimidine moiety linked through a tertiary carbon center.
The molecular architecture demonstrates sophisticated structural complexity through its integration of silicon-containing protective functionality with heterocyclic aromatic systems. The trimethylsilyl group, characterized by three methyl substituents bonded to a central silicon atom, provides enhanced chemical stability and selective reactivity patterns. The pyrimidine ring system contributes aromatic character and potential for biological activity, while the bromine substituent at the 5-position offers opportunities for further synthetic modification through cross-coupling reactions and nucleophilic substitution processes.
Crystallographic and spectroscopic data reveal that the compound exists as a solid powder under standard laboratory conditions, demonstrating solubility in organic solvents such as dimethylformamide and dichloromethane. The structural integrity is maintained through careful storage protocols, typically requiring room temperature conditions to preserve the silyl protecting group functionality and prevent unwanted decomposition reactions.
Historical Development of Trimethylsilylethyl Carbamates
The development of trimethylsilylethyl carbamates emerged from the broader evolution of silicon-based protecting group chemistry, which began gaining prominence in organic synthesis during the latter half of the twentieth century. The trimethylsilyl group itself was first introduced as a protecting moiety due to its unique combination of chemical inertness under neutral conditions and selective lability toward fluoride-mediated deprotection. This dual character made trimethylsilyl derivatives particularly attractive for applications requiring temporary protection of reactive functional groups during complex synthetic sequences.
The specific application of trimethylsilylethyl functionality in carbamate chemistry represents a significant advancement in protective group methodology. Early research demonstrated that the 2-(trimethylsilyl)ethyl group, commonly abbreviated in literature but properly termed the trimethylsilylethyl moiety, provided enhanced stability compared to simpler alkyl protecting groups while maintaining compatibility with a wide range of reaction conditions. The development of this protecting strategy addressed critical limitations in synthetic chemistry, particularly the need for orthogonal protection schemes that could be selectively removed without affecting other sensitive functionalities.
Historical literature reveals that the synthesis of trimethylsilylethyl carbamates initially focused on simple amino acid derivatives and peptide synthesis applications. The methodology proved particularly valuable in oligonucleotide synthesis, where the trimethylsilylethyl group served as a protecting moiety for internucleotidic phosphate groups. These early applications established the fundamental protocols for carbamate formation and deprotection that would later be adapted for more complex molecular architectures.
The evolution toward more sophisticated trimethylsilylethyl carbamate structures, such as the bromopyrimidine derivative under examination, reflects the continuous refinement of protecting group strategies to meet the demands of modern pharmaceutical chemistry. Recent developments have expanded the scope of these compounds beyond simple protection schemes to include applications in drug discovery, where the carbamate functionality itself may contribute to biological activity while the trimethylsilylethyl group provides synthetic tractability.
Contemporary research continues to explore new synthetic methodologies for trimethylsilylethyl carbamate formation, including one-pot protocols that streamline the synthetic process and reduce the number of isolation steps required. These advances have made trimethylsilylethyl carbamates increasingly accessible to synthetic chemists working on complex natural product synthesis and pharmaceutical development programs.
Significance in Protective Group Chemistry
The significance of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate in protective group chemistry extends far beyond its immediate synthetic utility, representing a paradigm shift in how chemists approach selective protection strategies in complex molecular environments. The compound exemplifies the sophisticated integration of multiple protection concepts, combining the well-established trimethylsilylethyl protecting group with advanced carbamate chemistry to create a versatile synthetic intermediate capable of withstanding diverse reaction conditions while providing controlled deprotection pathways.
The trimethylsilylethyl carbamate functionality demonstrates exceptional orthogonality to other common protecting groups, allowing for selective manipulation in the presence of acid-labile, base-labile, and hydrogenolysis-sensitive protection schemes. This orthogonality is particularly valuable in pharmaceutical synthesis, where complex molecules often require multiple levels of protection to enable selective bond formation and functional group modification. The fluoride-mediated deprotection mechanism provides a mild and selective method for removing the protecting group without affecting other sensitive functionalities, including the bromopyrimidine core structure.
Research demonstrates that the stability profile of trimethylsilylethyl carbamates surpasses many traditional protecting groups under standard synthetic conditions. The compound remains stable toward hydrolysis, nucleophilic attack, and most acidic conditions, including heterogeneous hydrogenation procedures. This remarkable stability enables synthetic chemists to employ aggressive reaction conditions for other transformations while maintaining the integrity of the protected functionality. The resistance to hydrogenation is particularly noteworthy, as it allows for the reduction of other functional groups, such as aromatic nitro compounds or alkenes, without compromising the carbamate protection.
The strategic importance of this compound class is further highlighted by their compatibility with modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and other transition metal-mediated processes. Unlike some traditional protecting groups that can interfere with metal-catalyzed reactions through coordination or poisoning effects, trimethylsilylethyl carbamates generally demonstrate excellent compatibility with organometallic chemistry. This compatibility has enabled the development of complex synthetic sequences that would be challenging or impossible with conventional protection strategies.
The compound's role in fragment-based drug discovery approaches represents another significant application in contemporary pharmaceutical research. The ability to prepare complex, functionalized fragments bearing sensitive functionalities while maintaining synthetic tractability through trimethylsilylethyl protection has opened new avenues for medicinal chemistry programs. The mild deprotection conditions preserve the integrity of drug-like molecules that might be sensitive to harsher deprotection protocols, enabling the exploration of chemical space that was previously inaccessible.
Nomenclature and Structural Identification Parameters
The systematic nomenclature of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate follows established International Union of Pure and Applied Chemistry principles for naming complex organic molecules containing multiple functional groups and heteroatoms. The complete systematic name, 2-trimethylsilylethyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate, precisely describes the molecular architecture through a systematic approach that identifies each structural component and its connectivity pattern. This nomenclature system ensures unambiguous identification of the compound in scientific literature and database systems.
The structural identification relies on multiple analytical parameters that collectively provide comprehensive characterization of the molecular structure. The International Chemical Identifier, represented as InChI=1S/C13H22BrN3O2Si/c1-13(2,11-15-8-10(14)9-16-11)17-12(18)19-6-7-20(3,4)5/h8-9H,6-7H2,1-5H3,(H,17,18), provides a standardized text representation that can be converted into structural diagrams through computational chemistry software. The corresponding InChIKey, OJXVWNIKUNDPLC-UHFFFAOYSA-N, serves as a compressed hash representation suitable for database searches and structural comparisons.
The Simplified Molecular Input Line Entry System representation, CC(C)(C1=NC=C(C=N1)Br)NC(=O)OCCSi(C)C, offers an alternative text-based structural descriptor that emphasizes the connectivity pattern and can be readily interpreted by chemical drawing software. This representation clearly shows the branching pattern from the central tertiary carbon, the aromatic pyrimidine ring with its bromine substituent, and the extended carbamate linkage to the trimethylsilylethyl protecting group.
Physical identification parameters include precise molecular weight determination through high-resolution mass spectrometry, which confirms the molecular formula C13H22BrN3O2Si and provides isotopic pattern information consistent with the presence of bromine and silicon atoms. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shifts and coupling patterns. The trimethylsilyl protons typically appear as a sharp singlet near 0 parts per million, reflecting the chemical equivalence of the nine methyl protons and their proximity to the electropositive silicon center.
The pyrimidine ring protons exhibit characteristic downfield chemical shifts consistent with aromatic character, while the bromine substituent influences the electronic environment of adjacent carbons and protons. The carbamate carbonyl carbon appears in the characteristic range for ester functionalities, typically around 150-160 parts per million in carbon-13 nuclear magnetic resonance spectra. The propyl substituent on the nitrogen provides additional structural confirmation through its characteristic splitting patterns and chemical shift values in both proton and carbon nuclear magnetic resonance experiments.
Properties
IUPAC Name |
2-trimethylsilylethyl N-[2-(5-bromopyrimidin-2-yl)propan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BrN3O2Si/c1-13(2,11-15-8-10(14)9-16-11)17-12(18)19-6-7-20(3,4)5/h8-9H,6-7H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXVWNIKUNDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)Br)NC(=O)OCC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BrN3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves several steps:
Reaction of 5-bromopyrimidine-2-carboxylic acid with 2-aminopropan-2-ol: This step forms an intermediate compound.
Protection of the hydroxyl group with trimethylsilyl chloride: This step ensures the stability of the intermediate.
Carbamation with isobutyl chloroformate: This final step produces the desired carbamate derivative.
Chemical Reactions Analysis
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include nucleophiles for substitution reactions and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential as a pharmaceutical agent. Its structure, featuring a bromopyrimidine moiety, suggests possible interactions with biological targets such as enzymes and receptors involved in various diseases.
Case Studies and Findings
- Anticancer Activity : Research has indicated that compounds with bromopyrimidine structures can exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that similar compounds can selectively target cancer cells while sparing normal cells, leading to fewer side effects .
- Antiviral Properties : The modification of pyrimidine derivatives has been linked to antiviral activity against several viruses, including those causing respiratory infections. The incorporation of trimethylsilyl groups may enhance the bioavailability and stability of these compounds in biological systems .
Organic Synthesis
The compound is valuable in organic synthesis as an intermediate for creating more complex molecules. Its reactivity allows for the introduction of various functional groups through standard organic reactions.
Synthetic Pathways
- Nucleophilic Substitution Reactions : The presence of the carbamate group makes it susceptible to nucleophilic attack, allowing for the synthesis of diverse derivatives that can be tailored for specific applications .
Agrochemicals
There is emerging interest in the use of bromopyrimidine derivatives as agrochemicals due to their herbicidal and fungicidal properties. The ability to modify these compounds could lead to the development of new pesticides that are more effective and environmentally friendly.
Research Insights
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate involves targeting cell-cycle regulators. By interfering with these regulators, the compound can inhibit the proliferation of cancer cells. The specific molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt cell-cycle progression is a key aspect of its antitumor activity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
Key Comparative Insights:
Trimethylsilyl Group Impact: The trimethylsilyl group in the target compound enhances solubility in nonpolar solvents (e.g., THF, dichloromethane) compared to non-silylated analogs like 2-(5-bromopyrimidin-2-yl)acetic acid .
Carbamate vs. Ester/Acid Functionality :
- Carbamates generally exhibit higher hydrolytic stability than esters, as seen in slower disassembly rates of 1b (carbamate) compared to 1a (carbonate) in fluoride-containing solutions .
- The absence of a carboxylic acid group (cf. 1134327-93-7) reduces pH-dependent solubility, favoring organic-phase reactions.
Synthetic routes for bromopyrimidine derivatives often involve nucleophilic substitution or cyclization, as demonstrated in the synthesis of thieno-pyridine carbamates .
Synthetic Considerations :
Biological Activity
2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate, with the CAS number 1364719-02-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a bromopyrimidine moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 345.32 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under inert atmosphere at 2-8°C |
The compound's biological activity is largely attributed to the bromopyrimidine group, which is known to interact with various biological targets. Notably, pyrimidine derivatives have been implicated in inhibiting nucleic acid synthesis and modulating enzyme activities related to cell proliferation.
- Antitumor Activity : Research indicates that compounds with a pyrimidine backbone can inhibit tumor cell proliferation. The mechanism may involve the disruption of nucleotide synthesis pathways critical for cancer cell survival .
- Antimicrobial Properties : Studies have shown that similar pyrimidine derivatives exhibit antimicrobial activity against various pathogens. This suggests that 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate could possess similar properties, warranting further investigation .
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pyrimidine metabolism, potentially affecting cellular processes in both prokaryotic and eukaryotic organisms .
Study 1: Antitumor Efficacy
A study evaluated the effects of pyrimidine derivatives on A431 vulvar epidermal carcinoma cell lines. The results demonstrated significant inhibition of cell proliferation and migration, suggesting that the compound may be effective against certain cancer types due to its structural similarities to known antitumor agents .
Study 2: Antimicrobial Evaluation
In another study focusing on antimicrobial activity, derivatives similar to 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate were tested against various bacterial strains. The results indicated promising inhibitory effects, highlighting the potential for developing new antimicrobial agents based on this compound .
Q & A
Basic: What synthetic strategies are effective for preparing 2-(Trimethylsilyl)ethyl (2-(5-bromopyrimidin-2-yl)propan-2-yl)carbamate?
Methodological Answer:
The synthesis typically involves coupling a bromopyrimidine precursor with a carbamate-protected alcohol. Key steps include:
- Carbamate Formation : Reacting 2-(5-bromopyrimidin-2-yl)propan-2-amine with a trimethylsilyl-protected chloroformate (e.g., 2-(trimethylsilyl)ethyl chloroformate) under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts .
- Protection/Deprotection : The trimethylsilyl group acts as a transient protecting moiety, which can be removed under mild acidic conditions (e.g., TFA) without affecting the bromopyrimidine core .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Basic: What analytical techniques are recommended for structural validation and purity assessment?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the presence of the trimethylsilyl group (δ ~0.1 ppm for Si(CH)) and bromopyrimidine protons (e.g., pyrimidine C-H at δ 8.5–9.0 ppm) .
- Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion ([M+H]) and isotopic pattern (distinct Br/Br doublet) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with UV detection at 254 nm for pyrimidine absorption .
Advanced: How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved?
Methodological Answer:
- Dynamic Effects : Rotamers or hindered rotation in the carbamate group may cause splitting. Variable-temperature NMR (e.g., 25–60°C) can coalesce peaks, confirming conformational exchange .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure. Use SHELXL for refinement, leveraging high-resolution data (e.g., <1.0 Å) to model disorder or non-covalent interactions .
- DFT Calculations : Compare experimental C chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed using SHELX software?
Methodological Answer:
- Disorder Modeling : The trimethylsilyl group may exhibit rotational disorder. In SHELXL, split occupancy refinement or PART instructions can model partial site occupancy .
- Twinned Data : If crystals are twinned (common with flexible carbamates), use the TWIN/BASF commands in SHELXL to refine twin laws and scale intensities .
- Validation : Cross-check R values and electron density maps (e.g., Fo-Fc maps) to ensure accurate placement of bromine and silicon atoms .
Basic: What stability precautions are necessary for handling and storing this compound?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (argon) at –20°C to prevent hydrolysis of the trimethylsilyl group .
- Light Protection : Shield from UV light to avoid bromine dissociation or pyrimidine ring degradation .
- Compatibility : Avoid strong acids/bases and oxidizing agents, which may cleave the carbamate or debrominate the pyrimidine .
Advanced: What mechanistic insights guide the regioselective synthesis of bromopyrimidine intermediates?
Methodological Answer:
- Electrophilic Bromination : Use N-bromosuccinimide (NBS) in DMF at 0°C to brominate pyrimidine at the 5-position, leveraging directing effects of adjacent substituents .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids requires palladium catalysts (e.g., Pd(PPh)) and anhydrous conditions to retain the bromine for downstream functionalization .
- Side Reactions : Monitor for dehalogenation under basic conditions; use milder bases (e.g., KCO) to suppress elimination .
Advanced: How can computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer:
- Fukui Functions : Calculate local electrophilicity (f) using Gaussian or ORCA to identify reactive sites (e.g., bromine on pyrimidine as a "hotspot") .
- MD Simulations : Simulate solvation effects (e.g., in DMSO or THF) to predict solvent-assisted SNAr mechanisms .
- Kinetic Isotope Effects (KIE) : Compare experimental and computed KIE values to validate transition-state models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
